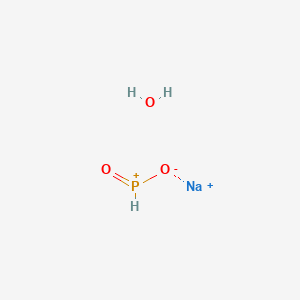

Phosphinic acid, sodium salt, monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sodium phosphinate compounds involves various methods. For instance, a dibenzo-14-crown-4 ether with a phosphinic acid moiety was synthesized, and its sodium salt was characterized using x-ray diffraction methods . Another study presented the synthesis of high purity nonsymmetric dialkylphosphinic acid extractants using sodium hypophosphite as the phosphorus source . Additionally, the synthesis of sodium mono(2,4,4'-trimethylpentyl)phosphinate was optimized to achieve good yield and purity .

Molecular Structure Analysis

X-ray crystallography has been used to determine the solid-state structures of sodium phosphinate compounds. The sodium salt of a lariat ether phosphinate was found to have a V-shaped macrocycle with the sodium ion bonded to ether oxygen atoms and indirectly to the phosphinate anion through a water molecule . In another study, the crystal and molecular structures of a tetraphenylmonothioimidodiphosphinic acid and its sodium salt were determined, revealing a trigonal bipyramidal geometry around sodium atoms .

Chemical Reactions Analysis

Sodium phosphinate compounds exhibit unique reactivities. Bis(mesitoyl)phosphinic acid and its sodium salt show photo-induced reactivity, releasing mesitoyl radicals and metaphosphorous acid upon exposure to light . This highlights the potential of sodium phosphinate derivatives as phosphorus-based reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium phosphinate compounds have been extensively studied. Basic constants such as solubility, ionization constant, dimerization constant, and distribution coefficient were measured for bis(2,4,4-trimethylpentyl) phosphinic acid, providing insights into the behavior of phosphorus-based extractants . The critical micelle concentration of sodium mono(2,4,4'-trimethylpentyl)phosphinate was determined, indicating its surfactant properties . Special hydrogen bonds were observed in monovalent metal carboxylate–phosphinates, which are novel structures containing short, symmetric or almost symmetric O⋯H⋯O hydrogen bonds .

科学的研究の応用

Chemical Synthesis and Functionalization

Phosphonic acid derivatives, closely related to phosphinic acid, have been extensively utilized in chemical synthesis due to their structural analogy with phosphate moieties and unique coordination or supramolecular properties. These compounds serve as bioactive agents (drugs, pro-drugs), in bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Their wide-ranging applications cover numerous research fields, underscoring the importance of phosphonic acids in various scientific endeavors (C. M. Sevrain et al., 2017).

Catalysis and Energy Storage

Transition metal phosphides, including those derived from phosphinic acid precursors, have shown promise in catalysis, particularly in hydrodesulfurization, hydrodenitrogenation, and hydrodeoxygenation reactions. Their application in catalyzing the conversion of biomass-based feedstocks into cleaner energy sources highlights the critical role of phosphorus-containing compounds in addressing current and future energy challenges (M. Golubeva et al., 2020).

Environmental Remediation

The development of detection methods for toxic metal phosphides emphasizes the environmental significance of phosphorus-based compounds. Advanced diagnostic techniques for identifying and analyzing metal phosphides, which are used as insecticides and rodenticides, are crucial for effective environmental monitoring and management (Arash Mohammadinejad et al., 2021).

Biomedical Applications

Phosphonopeptides, mimicking peptides with phosphinic acid or related groups, act as inhibitors of key enzymes related to various pathological states. Their potential in medicine and agriculture as antimicrobial agents or tools to study physiological effects of phosphorylations illustrates the biomedical relevance of phosphinic acid derivatives (P. Kafarski, 2020).

Biodegradable Polymers

The study of polyhydroxyalkanoates (PHAs) from extremophiles, which includes research on phosphorus-containing compounds, showcases the potential of these materials in producing biodegradable polymers. This research is pivotal for developing sustainable alternatives to conventional plastics, contributing significantly to efforts in reducing environmental pollution (P. K. Obulisamy & Sanjeet Mehariya, 2021).

将来の方向性

Phosphinic acids and their derivatives, including phosphinic acid, sodium salt, monohydrate, have been highlighted for their potential in various applications . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Future research may focus on exploring these applications further and developing new methods for the synthesis of phosphinic acids .

特性

IUPAC Name |

sodium;oxido(oxo)phosphanium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKOMXLMXFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][PH+]=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-53-0 (Parent) |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.986 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphinic acid, sodium salt, monohydrate | |

CAS RN |

10039-56-2 |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)